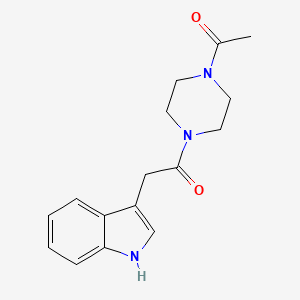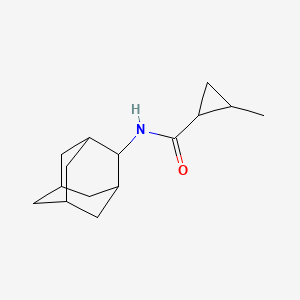
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FMPA is a derivative of a class of compounds known as amides, which are commonly used in the pharmaceutical industry as intermediates in the synthesis of drugs. FMPA has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully known.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-2-methylpropanamide. One area of interest is the development of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide's mechanism of action, which could lead to the development of more effective HDAC inhibitors. Finally, there is potential for the development of new synthetic methods for the production of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide and other amide derivatives.
Synthesemethoden
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylpropan-1-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(3-fluoro-4-methylphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been extensively studied in preclinical models as a potential treatment for various diseases. One of the most promising applications of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is in the treatment of cancer. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy drugs. In addition to its anti-cancer properties, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been studied as a potential treatment for inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBPZLXZHYHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
